3,4-Bis(4-bromophenyl)-2,6-diphenylphenol
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Overview
Description
3,4-Bis(4-bromophenyl)-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the bromination of diphenylphenol derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-bromophenyl)-2,6-diphenylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated phenols. Substitution reactions can result in a variety of functionalized phenols.
Scientific Research Applications
3,4-Bis(4-bromophenyl)-2,6-diphenylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenolic group can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-bromophenyl)-1-methyl-1H-pyrrole-2,5-dione: This compound shares structural similarities with 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol but differs in its functional groups and reactivity.
2,5-Diphenyl-3,4-bis(3-fluorophenyl)-silole: Another similar compound with different substituents that can influence its electronic properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of bromine atoms and phenolic groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interactions can be precisely controlled and utilized.
Properties
CAS No. |
21811-40-5 |
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Molecular Formula |
C30H20Br2O |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
3,4-bis(4-bromophenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C30H20Br2O/c31-24-15-11-21(12-16-24)26-19-27(20-7-3-1-4-8-20)30(33)29(22-9-5-2-6-10-22)28(26)23-13-17-25(32)18-14-23/h1-19,33H |
InChI Key |
QYGVJOGZVSPYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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